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Core Principle
The Zapalog photocleavable dimerizer is a synthetic, cell-permeable small molecule designed

for the light-induced, reversible control of protein-protein interactions in living cells.[1][2][3] At its

core, Zapalog functions as a chemical inducer of dimerization (CID), bringing together two

distinct proteins that have been genetically tagged with specific protein domains.[1][2] This

induced proximity can be used to control a variety of cellular processes, such as signaling

pathway activation, protein translocation, and organelle transport.

The Zapalog system relies on three key components:

FK506-Binding Protein (FKBP): A human protein that serves as one of the target domains.

Dihydrofolate Reductase (DHFR): A bacterial enzyme that serves as the second target

domain.

Zapalog: The small molecule dimerizer that bridges FKBP and DHFR.

Zapalog itself is a trifunctional molecule comprising:

A synthetic ligand of FKBP (SLF).

A Trimethoprim (TMP) moiety, which is a high-affinity ligand for bacterial DHFR.
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A photocleavable linker, specifically a dialkoxynitrobenzyl (DANB) group, that connects the

SLF and TMP moieties.

In the absence of light, Zapalog can simultaneously bind to FKBP and DHFR, thereby inducing

the formation of a stable ternary complex and bringing the two tagged proteins into close

proximity. This dimerization is reversible upon exposure to blue light, specifically at a

wavelength of approximately 405 nm. The energy from the light is absorbed by the DANB

linker, causing it to cleave and break the connection between the SLF and TMP components.

This cleavage results in the rapid dissociation of the protein dimer.

A key feature of the Zapalog system is its repeatability. After photocleavage, the introduction of

fresh, uncleaved Zapalog can re-induce dimerization, allowing for multiple cycles of

association and dissociation.

Quantitative Data
The following tables summarize the available quantitative data for the Zapalog system. It is

important to note that specific binding affinity for the entire Zapalog-induced ternary complex

and the precise quantum yield for the DANB linker within the Zapalog molecule have not been

extensively reported in the literature. The data presented for the individual components and

estimations for the linker are based on published values for these or closely related molecules.
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Component Parameter Value Notes

SLF (Synthetic Ligand

for FKBP)

Binding Affinity (IC₅₀)

to FKBP12
2.6 µM

The SLF moiety of

Zapalog binds to the

FKBP domain.

Trimethoprim (TMP)
Binding Affinity (IC₅₀)

to E. coli DHFR
~1.1 nM

The TMP moiety of

Zapalog binds to the

DHFR domain.

Zapalog

Effective

Concentration for

Dimerization

1-10 µM

Concentration

typically used in cell-

based assays to

induce protein

dimerization.

Zapalog Time to Dimerization ~1 minute

Time required for full

translocation of a

fluorescently tagged

protein in a cellular

assay upon addition of

10 µM Zapalog.

Parameter Value Condition Notes

Photocleavage

Wavelength
~405 nm Blue Light

Wavelength used to

induce cleavage of the

DANB linker.

Estimated Quantum

Yield (Φ)
0.01 - 0.1 Aqueous Solution

This is an estimated

range for nitrobenzyl-

based linkers, as the

specific quantum yield

for the DANB linker in

Zapalog at 405 nm is

not reported. The

efficiency can be

influenced by the local

microenvironment.
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Experimental Protocols
General Protocol for Zapalog-Induced Protein
Dimerization in Cell Culture
This protocol provides a general workflow for using Zapalog to induce protein dimerization in

mammalian cells. Specific details may need to be optimized for different cell types and

experimental goals.

Materials:

Mammalian cell line of interest

Expression vectors for Protein A fused to FKBP and Protein B fused to DHFR

Appropriate cell culture medium and supplements

Transfection reagent

Zapalog stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)

Microscopy imaging system with a 405 nm laser for photocleavage

Procedure:

Cell Culture and Transfection:

Plate the mammalian cells at an appropriate density in a suitable culture vessel (e.g.,

glass-bottom dish for imaging).

Co-transfect the cells with the expression vectors for the FKBP and DHFR fusion proteins

using a suitable transfection reagent according to the manufacturer's instructions.

Incubate the cells for 24-48 hours to allow for protein expression.

Zapalog Treatment:
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Prepare a working solution of Zapalog in cell culture medium at the desired final

concentration (typically 1-10 µM).

Remove the existing medium from the cells and replace it with the Zapalog-containing

medium.

Incubate the cells for the desired period to allow for dimerization to occur. The time

required for maximal dimerization can be determined empirically, but significant effects are

often observed within minutes.

Photocleavage (Dimer Dissociation):

To reverse the dimerization, expose the cells to 405 nm light using a suitable light source,

such as a confocal microscope laser.

The duration and intensity of the light exposure should be optimized to achieve efficient

cleavage without causing phototoxicity. A brief pulse (e.g., 500 ms) is often sufficient to

induce dissociation.

Analysis:

Monitor the effects of dimerization and its reversal using appropriate methods, such as

live-cell imaging of fluorescently tagged proteins, co-immunoprecipitation, or functional

assays.

Detailed Protocol for Mitochondrial Translocation Assay
This protocol is based on the mitochondrial translocation assay described by Gutnick et al.

(2019) to visualize Zapalog-induced dimerization.

Materials:

COS7 or HeLa cells

Expression vector for a mitochondrially-targeted FKBP fusion protein (e.g., Tom20-mCherry-

FKBP)
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Expression vector for a cytosolic DHFR fusion protein with a fluorescent reporter (e.g., YFP-

DHFR-Myc)

Zapalog (10 mM stock in DMSO)

Live-cell imaging medium

Confocal microscope with 488 nm and 561 nm lasers for imaging YFP and mCherry, and a

405 nm laser for photocleavage.

Procedure:

Cell Preparation:

Plate COS7 or HeLa cells on glass-bottom imaging dishes.

Co-transfect the cells with the Tom20-mCherry-FKBP and YFP-DHFR-Myc expression

vectors.

Incubate for 24 hours to allow for protein expression.

Imaging Setup:

Replace the culture medium with live-cell imaging medium.

Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

Identify cells co-expressing both constructs. YFP fluorescence should be diffuse in the

cytoplasm, while mCherry fluorescence will localize to mitochondria.

Induction of Dimerization:

Acquire baseline images of YFP and mCherry fluorescence.

Add Zapalog to the imaging medium to a final concentration of 10 µM.

Immediately begin time-lapse imaging of both channels. Translocation of the YFP-DHFR-

Myc protein to the mitochondria (co-localization with mCherry) should be observable within
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approximately one minute.

Photocleavage and Reversibility:

After translocation is complete, define a region of interest (ROI) within the cell.

Deliver a brief pulse of 405 nm light (e.g., 500 ms) to the ROI to induce photocleavage.

Continue time-lapse imaging to observe the rapid dissociation of the YFP-DHFR-Myc from

the mitochondria within the ROI.

To observe re-dimerization, fresh, uncleaved Zapalog in the medium will mediate the re-

binding of the YFP-DHFR-Myc to the mitochondrial FKBP.
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Caption: Core principle of Zapalog-mediated protein dimerization and photocleavage.
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Caption: General experimental workflow for using Zapalog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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